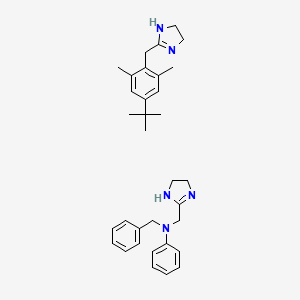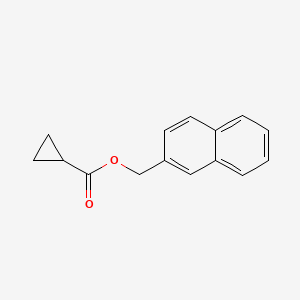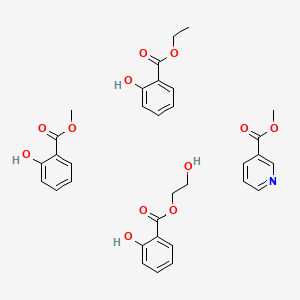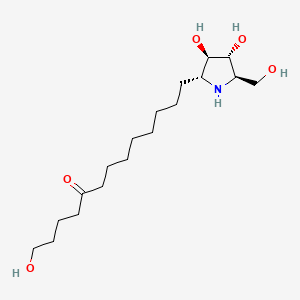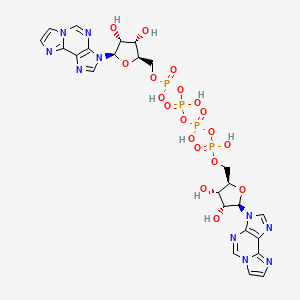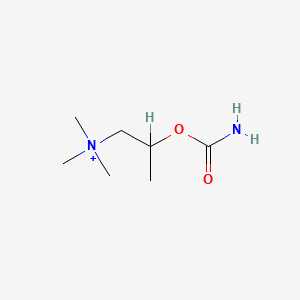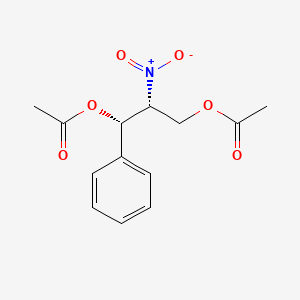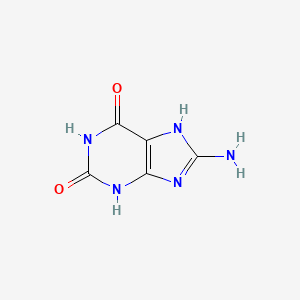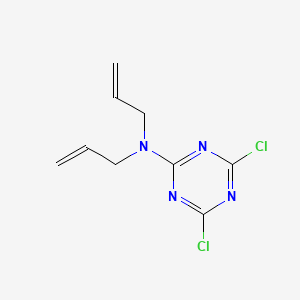
2,3,6-三氯联苯
描述
2,3,6-Trichlorobiphenyl is a type of polychlorinated biphenyl (PCB), which is an organic compound consisting of a biphenyl molecule with three chlorine atoms attached at the 2, 3, and 6 positions. It is known for its persistence in the environment and its potential to bioaccumulate in living organisms .
科学研究应用
2,3,6-Trichlorobiphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions and environmental processes.
Biology: Research on its bioaccumulation and toxic effects helps understand the impact of PCBs on living organisms.
Medicine: Studies on its endocrine-disrupting properties contribute to understanding its potential health risks.
Industry: It has been used in the past as a dielectric fluid in transformers and capacitors, although its use has been largely phased out due to environmental concerns
作用机制
- Role : Activation of AhR leads to altered gene transcription, particularly the induction of hepatic Phase I and Phase II enzymes (such as cytochrome P450), affecting cellular function .
- Resulting Changes : Altered gene expression, especially in hepatic enzymes, can impact metabolism and detoxification processes .
- Downstream Effects : Induction of hepatic enzymes affects the metabolism of various compounds, potentially leading to toxicity or altered cellular responses .
- Impact on Bioavailability : Lipophilicity enhances tissue distribution but also contributes to bioaccumulation .
- Cellular Effects : Disruption of normal cellular processes due to changes in metabolism and detoxification .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
2,3,6-Trichlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P-450 enzymes, which catalyze its metabolism into polar metabolites . These metabolites can undergo conjugation with glutathione and glucuronic acid, facilitating their excretion from the body. Additionally, 2,3,6-Trichlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator that regulates the expression of multiple phase I and II xenobiotic metabolizing enzymes .
Cellular Effects
2,3,6-Trichlorobiphenyl has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,3,6-Trichlorobiphenyl can decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This compound also affects the immune system, liver, stomach, and kidneys, leading to conditions such as chloracne, rashes, jaundice, edema, anemia, and impaired reproduction .
Molecular Mechanism
The molecular mechanism of 2,3,6-Trichlorobiphenyl involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic metabolizing enzymes . Additionally, 2,3,6-Trichlorobiphenyl mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,6-Trichlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which contributes to its persistence in the environment . Long-term exposure to 2,3,6-Trichlorobiphenyl can lead to chronic health effects, including liver, stomach, and kidney damage, as well as changes in the immune system and behavioral alterations .
Dosage Effects in Animal Models
The effects of 2,3,6-Trichlorobiphenyl vary with different dosages in animal models. At lower doses, this compound can cause subtle changes in cellular function and metabolism. At higher doses, 2,3,6-Trichlorobiphenyl can lead to toxic effects, including liver damage, jaundice, and impaired reproduction . These threshold effects highlight the importance of understanding the dosage-dependent impact of this compound in biological systems.
Metabolic Pathways
2,3,6-Trichlorobiphenyl is involved in metabolic pathways that include its metabolism by cytochrome P-450 enzymes to polar metabolites . These metabolites can undergo conjugation with glutathione and glucuronic acid, facilitating their excretion from the body. The slow metabolism of PCBs, including 2,3,6-Trichlorobiphenyl, contributes to their persistence and bioaccumulation in the environment .
Transport and Distribution
Within cells and tissues, 2,3,6-Trichlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in lipid-rich tissues due to its hydrophobic nature . The distribution of 2,3,6-Trichlorobiphenyl within the body can influence its localization and accumulation, leading to potential toxic effects in specific organs and tissues .
Subcellular Localization
The subcellular localization of 2,3,6-Trichlorobiphenyl can affect its activity and function. This compound can localize to cellular membranes and other compartments, where it interacts with specific biomolecules . The targeting signals and post-translational modifications of 2,3,6-Trichlorobiphenyl can direct it to specific compartments or organelles, influencing its biochemical and toxic effects .
准备方法
Synthetic Routes and Reaction Conditions
2,3,6-Trichlorobiphenyl can be synthesized through the chlorination of biphenyl. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 2,3,6-Trichlorobiphenyl follows similar chlorination processes but on a larger scale. The process involves continuous chlorination of biphenyl in a reactor, followed by purification steps to isolate the desired chlorinated product .
化学反应分析
Types of Reactions
2,3,6-Trichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and various substituted biphenyl derivatives .
相似化合物的比较
Similar Compounds
- 2,4,6-Trichlorobiphenyl
- 2,3,4-Trichlorobiphenyl
- 2,3,5-Trichlorobiphenyl
Uniqueness
2,3,6-Trichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Compared to other trichlorobiphenyls, it may exhibit different toxicological profiles and environmental persistence .
属性
IUPAC Name |
1,2,4-trichloro-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-7-10(14)12(15)11(9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVROLHVSYNLFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073557 | |
| Record name | 2,3,6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55702-45-9 | |
| Record name | 2,3,6-Trichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55702-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055702459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VJD2XZ97E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


